

# Application Notes & Protocols: Inhalable 113-N16B LNP Formulation for Pulmonary Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Messenger RNA (mRNA) therapeutics delivered via lipid nanoparticles (LNPs) have revolutionized modern medicine. For pulmonary diseases, direct delivery to the lungs via inhalation offers the potential for high local drug concentration and reduced systemic side effects. The ionizable cationic lipid **113-N16B** has been identified as a potent component of LNPs that selectively deliver mRNA to various lung cells, including endothelial cells, macrophages, and epithelial cells, following systemic administration.[1]

These application notes provide a comprehensive, albeit adapted, protocol for the formulation, characterization, and preclinical evaluation of an inhalable **113-N16B** LNP formulation. As direct research on the nebulization of **113-N16B** LNPs is not yet widely published, this guide synthesizes data on **113-N16B** LNP composition with established methodologies for creating stable, aerosolized LNPs for pulmonary delivery.[2][3][4][5]

# Data Presentation: LNP Formulation and Characterization

Table 1: Proposed Molar Composition for 113-N16B LNPs



This formulation is based on molar ratios reported for similar lung-targeting "N-series" and other common LNP formulations.[6][7][8] Optimization may be required for stability during nebulization.

| Component                     | Proposed Molar Ratio (%) | Function                                                |  |
|-------------------------------|--------------------------|---------------------------------------------------------|--|
| 113-N16B (Ionizable Lipid)    | 50                       | Encapsulates mRNA and facilitates endosomal escape. [1] |  |
| DSPC (Helper Lipid)           | 10                       | Provides structural integrity to the nanoparticle.      |  |
| Cholesterol                   | 38.5                     | Enhances LNP stability and promotes membrane fusion.    |  |
| DMG-PEG2000 (PEGylated Lipid) | 1.5                      | Controls particle size and reduces aggregation.         |  |

## **Table 2: Key Quality Attributes for Inhalable LNPs**

The following parameters are critical for ensuring the efficacy and safety of an inhalable LNP formulation. Values are typical targets.



| Parameter                        | Pre-Nebulization<br>Target | Post-Nebulization<br>Target        | Analytical Method                       |
|----------------------------------|----------------------------|------------------------------------|-----------------------------------------|
| Particle Size (Z-average)        | 80 - 120 nm                | < 10% change from pre-nebulization | Dynamic Light Scattering (DLS)[9] [10]  |
| Polydispersity Index (PDI)       | < 0.15                     | < 0.2                              | Dynamic Light Scattering (DLS)[9] [10]  |
| mRNA Encapsulation<br>Efficiency | > 90%                      | > 80%                              | Quant-iT RiboGreen<br>Assay[9]          |
| Zeta Potential                   | Near-neutral at pH 7.4     | Not applicable                     | DLS with Zeta Potential Measurement[10] |
| Aerosol Droplet Size<br>(MMAD)   | Not applicable             | 1 - 5 μm                           | Cascade Impaction / Laser Diffraction   |

## **Experimental Protocols**

# Protocol 1: 113-N16B LNP-mRNA Formulation via Microfluidic Mixing

This protocol details the synthesis of **113-N16B** LNPs using a microfluidic device, which allows for controlled and reproducible nanoparticle formation.[11][12][13]

#### Materials:

- 113-N16B ionizable lipid
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
- mRNA encoding the protein of interest



- Ethanol (100%, molecular biology grade)
- Citrate buffer (100 mM, pH 4.0)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (10 kDa MWCO)

#### Procedure:

- Prepare Lipid Stock Solution: Dissolve 113-N16B, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol to achieve the molar ratios specified in Table 1. The final lipid concentration should be between 10-25 mM.
- Prepare mRNA Solution: Dilute the mRNA in 100 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).
- Microfluidic Mixing:
  - Set up the microfluidic device according to the manufacturer's instructions.
  - Load the lipid-ethanol solution into the organic phase inlet.
  - Load the mRNA-citrate buffer solution into the aqueous phase inlet.
  - Set the flow rate ratio of the aqueous to organic phase at 3:1.
  - Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
- Dialysis:
  - Collect the LNP solution from the outlet.
  - Transfer the LNP solution to a pre-soaked dialysis cassette.



- Dialyze against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with one buffer exchange,
   to remove ethanol and non-encapsulated mRNA.
- Sterilization and Storage:
  - Recover the dialyzed LNP solution.
  - Sterile-filter the solution through a 0.22 μm syringe filter.
  - Store the final 113-N16B LNP-mRNA formulation at 4°C.

## **Protocol 2: Preparation of LNPs for Nebulization**

To ensure stability during aerosolization, the LNP buffer may need to be exchanged, and excipients added.[2][3]

#### Materials:

- 113-N16B LNP-mRNA formulation in PBS (from Protocol 1)
- Sodium Acetate buffer (e.g., 50 mM, pH 5.5) or other suitable nebulization buffer
- Trehalose or Mannitol (as cryo/lyoprotectant)
- Vibrating mesh nebulizer (e.g., Aerogen)

#### Procedure:

- Buffer Exchange (Optional but Recommended):
  - Dialyze the LNP-mRNA solution against the chosen nebulization buffer (e.g., Sodium Acetate, pH 5.5) overnight at 4°C. This lower pH can increase LNP surface charge and stability during nebulization.[2]
- Add Excipient:
  - Just prior to nebulization, add a sterile solution of trehalose or mannitol to the LNP formulation to a final concentration of 5-10% (w/v). These sugars help protect the LNPs from shear stress.[5]



- · Nebulization:
  - Load the prepared LNP solution into the reservoir of a vibrating mesh nebulizer.
  - Operate the nebulizer according to the manufacturer's instructions to generate an aerosol.
  - Collect the aerosolized droplets for characterization or for immediate in vivo administration.

# Protocol 3: Characterization of LNPs (Pre- and Post-Nebulization)

#### Procedure:

- Size and Polydispersity Index (PDI):
  - Dilute a small aliquot of the LNP solution in PBS.
  - Measure the Z-average diameter and PDI using a Dynamic Light Scattering (DLS) instrument.[10]
  - Perform this measurement on samples before and after the nebulization step.
- mRNA Encapsulation Efficiency (EE):
  - Use a fluorescent dye assay such as Quant-iT RiboGreen.
  - Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
  - The EE is calculated as: EE (%) = ((Total RNA Free RNA) / Total RNA) \* 100.
  - Perform this measurement on samples before and after the nebulization step to assess mRNA leakage.

# Protocol 4: In Vivo Evaluation via Intratracheal Administration in Mice

## Methodological & Application



This protocol describes the direct delivery of the aerosolized LNP formulation to the lungs of mice.[14][15][16][17]

#### Materials:

- Nebulized 113-N16B LNP-mRNA formulation
- 6-8 week old mice (e.g., C57BL/6 or BALB/c)
- Anesthesia (e.g., isoflurane)
- Micro-sprayer aerosolizer device

#### Procedure:

- Anesthetize the Mouse: Place the mouse in an induction chamber with isoflurane until it is fully anesthetized.
- Positioning: Place the mouse in a supine position on a heated surgical board.
- Intubation: Gently pull the tongue to the side and visualize the trachea. Carefully insert the micro-sprayer device into the trachea.
- Administration: Administer a defined volume (e.g., 40-50 μL) of the nebulized LNP solution as a fine mist directly into the lungs.[16]
- Recovery: Monitor the mouse until it recovers from anesthesia.
- Evaluation: At predetermined time points (e.g., 6, 24, 48 hours) post-administration, mice can be euthanized.
  - For reporter gene expression (e.g., Luciferase), lungs can be harvested for bioluminescence imaging.
  - For therapeutic protein expression, lung tissue can be homogenized for ELISA or Western blot analysis.



 For biodistribution studies, various organs can be harvested to quantify mRNA or protein levels.

## **Mandatory Visualizations**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. medchemexpress.com [medchemexpress.com]

### Methodological & Application





- 2. Combinatorial development of nebulized mRNA delivery formulations for the lungs PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Enhanced Lung Delivery of mRNA Using Nebulized Lipid Nanoparticles DDL [ddl-conference.com]
- 5. research.monash.edu [research.monash.edu]
- 6. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics
   PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. blog.curapath.com [blog.curapath.com]
- 10. ir.lib.uth.gr [ir.lib.uth.gr]
- 11. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 12. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]
- 13. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of lipid composition of messenger RNA-loaded lipid nanoparticles on the protein expression via intratracheal administration in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Inhalable 113-N16B LNP Formulation for Pulmonary Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388897#inhalable-113-n16b-Inp-formulation-for-pulmonary-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com